dmDNA31
Description
Contextualization within Antibiotic Drug Discovery Challenges
The landscape of antibiotic discovery is fraught with difficulties. The scientific challenges include the need to identify molecular targets less prone to rapid resistance development and to improve chemical libraries to overcome barriers to bacterial entry and efflux, particularly in Gram-negative organisms. nih.gov Furthermore, there are structural bottlenecks such as the lack of coordination between different entities involved in R&D and misaligned academic incentives. researchgate.netreactgroup.org The pharmaceutical industry has seen a decline in antibacterial research units, leading to a loss of skills and know-how, while academic innovation has not fully filled this void due to misaligned incentive structures and a lack of vital drug discovery knowledge. nih.govresearchgate.net
Academic Perspectives on Overcoming Research and Development Bottlenecks in Antibiotic Discovery
Academic research plays a crucial role in the early stages of antibiotic discovery, but faces its own set of challenges. University researcher incentives are often primarily tied to publishing, and the subsequent steps of establishing proof of concept for a molecule's therapeutic utility are not always considered cutting-edge research. nih.gov Collaboration with companies and patenting can also be counterproductive for publication due to intellectual property constraints. nih.gov Furthermore, there can be a lack of knowledge within academia regarding medicinal chemistry and the later stages of drug development. nih.gov Overcoming these bottlenecks requires addressing scientific barriers, such as challenges with small molecule accumulation in Gram-negative bacteria and the need for standardized toxicity prediction models. reactgroup.org Proposed solutions include establishing pipeline coordinators, building sustainably-funded collaborative hubs, and maximizing data sharing. reactgroup.org
Overview of Rifalogue (dmDNA31) as a Rifamycin (B1679328) Analog Payload
Rifalogue, also known as this compound (dimethyl DNA31, 4-dimethylamino piperidino-hydroxybenzoxazinorifamycin), is a rifalazil (B610480) analog and a rifamycin-class antibiotic. creative-biolabs.comadooq.com It is being investigated as a potent antibiotic payload, particularly within the framework of antibody-antibiotic conjugates (AACs). researchgate.netresearchgate.netnih.govbiointron.comcreative-biolabs.comnih.gov AACs represent an emerging therapeutic approach for drug-resistant bacterial infections, combining the targeting specificity of antibodies with the antibacterial activity of an antibiotic payload. biointron.comcreative-biolabs.com In the case of Rifalogue, it has been coupled to antibodies designed to target specific bacterial components, such as β-O-linked N-acetylglucosamine modifications on bacterial wall-teichoic acids (WTAs) in Staphylococcus aureus. researchgate.netresearchgate.netmdpi.com This targeted delivery aims to concentrate the antibiotic at the site of infection, potentially minimizing off-target effects and overcoming resistance mechanisms. creative-biolabs.comnih.gov
Chemical and Mechanistic Context of Rifamycin Derivatives in Antimicrobial Research
Rifamycins (B7979662) are a group of antibiotics derived from the bacterium Amycolatopsis rifamycinica. ontosight.ainih.govacs.orgwikipedia.org They are characterized by a naphthalene (B1677914) core spanned by a polyketide ansa bridge. acs.org This class of antibiotics is known for its potent inhibitory effects on bacterial RNA synthesis. ontosight.aidrugbank.comontosight.ai Rifamycins, including Rifalogue, exert their antibacterial effect by binding strongly to the β-subunit of bacterial DNA-dependent RNA polymerase (RpoB). creative-biolabs.comadooq.comontosight.aiacs.orgdrugbank.comontosight.ai This binding occurs within the DNA/RNA channel, away from the active site, and physically blocks the elongation of RNA, thereby preventing the synthesis of essential bacterial proteins. creative-biolabs.comacs.org This mechanism is often referred to as "steric-occlusion". creative-biolabs.com
Rifamycin derivatives, such as rifampicin (B610482), rifabutin (B1679326), rifapentine, rifalazil, and rifaximin, have been developed with varying physicochemical properties and applications. ontosight.ainih.govwikipedia.orgdrugbank.com These modifications can influence their pharmacokinetic properties and efficacy against different bacterial strains. ontosight.aiontosight.ai Research into rifamycin derivatives continues with the goal of developing new antibiotics with improved properties, including enhanced efficacy against resistant strains and reduced toxicity. ontosight.ai For instance, modifications at specific positions on the rifamycin structure, such as C25, have been explored to overcome resistance mechanisms like ADP-ribosylation. acs.orgpnas.orgresearchgate.net
Rifamycins have demonstrated activity against a range of bacteria, including Gram-positive bacteria and some Gram-negative bacteria. ontosight.aimdpi.com They are clinically used to treat infections such as tuberculosis and have been researched for their potential against multidrug-resistant bacteria, including Staphylococcus aureus. ontosight.aimdpi.comnih.govnih.gov Rifalogue itself has shown effective bactericidal activity against persisters and stationary-phase S. aureus and is well retained in macrophages, making it suitable for targeting intracellular infections. creative-biolabs.com
Some research findings on rifamycin derivatives highlight their activity against bacterial biofilms and intracellular bacteria. Studies have shown that rifamycin derivatives can significantly reduce bacteria within biofilms and prevent bacterial recovery. nih.govnih.gov They also exhibit activity against intracellular staphylococci, which are a significant source of persistent and recurrent infections. nih.govnih.gov
The development of resistance to rifamycins often arises from point mutations in bacterial RNA polymerase that reduce the antibiotic's binding affinity. acs.org However, other enzymatic resistance mechanisms exist, including ADP ribosyltransferases (Arr) which modify the antibiotic, rendering it inactive. acs.orgpnas.org Ongoing research aims to develop rifamycin derivatives that can evade these resistance mechanisms. pnas.orgresearchgate.net
Structure
2D Structure
Properties
Molecular Formula |
C50H62N4O13 |
|---|---|
Molecular Weight |
927.0 g/mol |
IUPAC Name |
[(7S,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-30-[4-(dimethylamino)piperidin-1-yl]-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate |
InChI |
InChI=1S/C50H62N4O13/c1-23-13-12-14-24(2)49(62)52-40-44(60)36-35(39-47(40)66-34-22-31(21-32(56)38(34)51-39)54-18-15-30(16-19-54)53(9)10)37-46(28(6)43(36)59)67-50(8,48(37)61)64-20-17-33(63-11)25(3)45(65-29(7)55)27(5)42(58)26(4)41(23)57/h12-14,17,20-23,25-27,30,33,41-42,45,57-59,61H,15-16,18-19H2,1-11H3,(H,52,62)/b13-12-,20-17?,24-14-/t23-,25+,26+,27+,33-,41-,42+,45+,50-/m0/s1 |
InChI Key |
GBSDCXVMKJSZDN-FNRWMTRLSA-N |
Isomeric SMILES |
C[C@H]1/C=C\C=C(/C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C([C@](O5)(OC=C[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCC(CC7)N(C)C)O3)\C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C(C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCC(CC7)N(C)C)O3)C |
Origin of Product |
United States |
Molecular Design and Synthesis of Rifalogue Based Conjugates
Structural Rationale for Rifalogue as an Antibody-Antibiotic Conjugate (AAC) Component
The selection of Rifalogue as a component in AACs is based on its intrinsic properties and its suitability for targeted intracellular delivery. mdpi.commedchemexpress.comiris-biotech.demdpi.comrsc.orgaacrjournals.orgresearchgate.net
Selection of Rifalogue (dmDNA31) as an Intracellularly Active Payload
Rifalogue (this compound) is a rifamycin-class antibiotic. nih.govcreative-biolabs.com It has been selected as an intracellularly active payload for AACs due to its potent bactericidal activity, including against methicillin-resistant Staphylococcus aureus (MRSA), and its ability to accumulate intracellularly. nih.govroswellpark.orgnih.govmdpi.commabdesign.frcreative-biolabs.com This is particularly relevant for targeting bacteria that can survive within host cells, such as phagocytes. roswellpark.orgnih.govmabdesign.frresearchgate.net The antibiotic exerts its activity through the inhibition of RNA synthesis. researchgate.net
Synthetic Methodologies for Rifalogue and its Linker Derivatives
The creation of Rifalogue-based AACs necessitates robust synthetic methodologies for both the Rifalogue molecule itself and the linker derivatives used for antibody conjugation. roswellpark.orgcreative-biolabs.comaacrjournals.orgresearchgate.net
Advanced Chemical Synthesis Techniques for Rifalogue Precursors
The synthesis of the Rifalogue linker-drug, particularly involving a rifamycin (B1679328) derivative like this compound, can be a challenging chemical process. researchgate.net Advanced chemical synthesis techniques are employed to overcome these challenges and ensure the reproducible production of the linker-drug in good yield and purity. researchgate.net For instance, a practical synthesis route has been described that utilizes a delicate oxidative condensation reaction, achieved via a semi-continuous flow procedure. researchgate.netresearchgate.net This method allows for the generation of kilogram quantities of a key intermediate, enabling a mild nucleophilic aromatic substitution to the tertiary amine free drug. researchgate.net The linker component is introduced as a benzylic chloride, facilitating the formation of the quaternary ammonium (B1175870) salt linker-drug. researchgate.net
Linker Chemistry for Antibody Conjugation
The linker is a critical component in AAC design, connecting the antibiotic payload to the antibody. nih.govcreative-biolabs.com It must be stable in circulation but capable of releasing the active antibiotic at the target site, typically within the intracellular environment of infected cells. nih.govcreative-biolabs.comacs.org
Protease-cleavable linkers are commonly used in antibody conjugates to facilitate the release of the payload upon internalization into target cells where proteases are abundant. iris-biotech.deacs.orgnih.govnjbio.comnih.gov The valine-citrulline (Val-Cit) dipeptide sequence is a widely utilized motif for designing enzymatically cleavable linkers. researchgate.netnih.govroswellpark.orgmdpi.comcreative-biolabs.commedchemexpress.comiris-biotech.dersc.orgresearchgate.netresearchgate.netacs.orgnih.govnjbio.comnih.govnih.govcreative-biolabs.com This linker is designed to be stable in systemic circulation but is cleaved by lysosomal proteases, such as cathepsin B, which are typically found intracellularly. nih.govroswellpark.orgiris-biotech.decreative-biolabs.comnih.gov Cleavage of the amide bond between valine and citrulline, often followed by a self-immolative spacer like p-aminobenzyl alcohol (PAB), leads to the release of the active drug molecule. iris-biotech.decreative-biolabs.com
For Rifalogue-based AACs, a cathepsin B-sensitive valine-citrulline linker has been employed. researchgate.netnih.govroswellpark.orgmdpi.comcreative-biolabs.comnih.gov This design ensures that the active Rifalogue is released intracellularly after the AAC is internalized, for example, following the opsonization and uptake of S. aureus by host cells. nih.govroswellpark.orgnih.govcreative-biolabs.comnih.gov Studies have confirmed that this linker is cleaved intracellularly, leading to the release of free Rifalogue. roswellpark.org
Beyond the widely used protease-cleavable linkers, alternative linker chemistries have been explored to expand the range of payloads that can be conjugated to antibodies. roswellpark.orgcreative-biolabs.comaacrjournals.org One such approach involves the use of quaternary ammonium linkers. roswellpark.orgaacrjournals.orgresearchgate.netaacrjournals.org This strategy is particularly relevant for conjugating payloads that contain a tertiary amine group, which is present in many biologically active compounds, including Rifalogue (this compound). nih.govaacrjournals.orgresearchgate.netcreative-biolabs.comaacrjournals.org
A novel quaternary ammonium salt-containing linker has been developed for conjugating antibiotics like Rifalogue to antibodies. nih.govroswellpark.org This linker design enables stable conjugation through the tertiary amine present in the antibiotic. aacrjournals.orgresearchgate.netaacrjournals.org The synthesis of such a linker-drug involves introducing the linker component as a benzylic chloride to form the quaternary ammonium salt linkage with the tertiary amine of the drug. researchgate.net This approach allows for the stable attachment of tertiary amine-containing payloads, representing a significant advance in linker technology for antibody conjugates. aacrjournals.orgresearchgate.netaacrjournals.org
Protease-Cleavable Linker Design (e.g., Valine-Citrulline)
Site-Specific Conjugation Strategies for Antibody-Antibiotic Conjugates
The development of Rifalogue-based AACs, particularly DSTA4637A/S, has significantly utilized site-specific conjugation strategies to achieve homogeneous products with defined characteristics mabdesign.frnih.govnih.govnih.govnih.govmdpi.com. Unlike conventional random conjugation methods that can result in heterogeneous mixtures with varying drug-to-antibody ratios (DARs), site-specific approaches allow for precise control over where the antibiotic payload is attached to the antibody nih.govnih.govnih.gov.
A prominent site-specific method employed in the context of Rifalogue AACs is the engineering of cysteine residues into the antibody structure, often facilitated by technologies like THIOMAB™ roswellpark.orgfiocruz.bracs.orgnih.govnih.govnih.govmdpi.comrsc.org. This involves introducing unpaired cysteine residues at specific, predetermined locations within the antibody sequence, such as at position V205C in the light chain roswellpark.orgfiocruz.brnih.govmdpi.comrsc.org. These engineered cysteine residues provide reactive thiol groups that can be selectively targeted for conjugation with the Rifalogue linker-drug roswellpark.orgfiocruz.bracs.orgnih.govmdpi.comrsc.org.
The conjugation of the Rifalogue linker-drug, often functionalized with a maleimide (B117702) group (derived from the MC unit in the linker), to these engineered cysteine residues results in a stable thioether linkage roswellpark.orgfiocruz.brrsc.org. This site-specific attachment typically yields AACs with a controlled and consistent drug-to-antibody ratio (DAR), commonly around 2 mabdesign.frnih.govnih.govnih.govnih.govmdpi.com.
The advantages of using site-specific conjugation for Rifalogue AACs include improved conjugate homogeneity, which can lead to better-defined pharmacokinetic properties, enhanced stability, and potentially a wider therapeutic index compared to randomly conjugated counterparts nih.govnih.govmdpi.com. Research findings indicate that AACs generated using site-specific cysteine conjugation can demonstrate superior efficacy in vivo and be better tolerated nih.govmdpi.com.
The resulting AAC, such as DSTA4637A/S, comprises the anti-S. aureus antibody site-specifically conjugated to Rifalogue (this compound) via the cleavable linker. This construct is designed to bind to S. aureus, leading to opsonization and subsequent internalization by host phagocytic cells mabdesign.frnih.govnih.govresearchgate.net. Once inside the phagolysosome, the linker is cleaved by proteases, releasing the active Rifalogue payload to eliminate intracellular bacteria roswellpark.orgfiocruz.bracs.orgmabdesign.frnih.govnih.govresearchgate.net.
The table below summarizes key data points related to Rifalogue and its conjugate:
| Component | Description | Relevant Data |
| Rifalogue (this compound) | Rifamycin analog antibiotic | Inhibits bacterial RNA polymerase creative-biolabs.comroswellpark.orgfiocruz.brfrontiersin.orgacs.org. Potent bactericidal activity, including against persisters roswellpark.orgfiocruz.brfrontiersin.org. MIC identical to rifampicin (B610482) (4 × 10⁻⁹ M against planktonic bacteria) roswellpark.orgfiocruz.br. |
| Linker (e.g., MC-VC-PAB) | Connects antibody and Rifalogue | Cathepsin-cleavable (Val-Cit unit) researchgate.netcreative-biolabs.comroswellpark.orgfiocruz.brmabdesign.frnih.govnih.govmdpi.comacs.orgnih.govgoogle.com. Contains PAB spacer and MC unit roswellpark.orgfiocruz.brrsc.org. |
| Antibody (MSTA3852A) | Monoclonal IgG1 targeting S. aureus WTA (β-O-linked GlcNAc) | Engineered with unpaired cysteines (e.g., V205C) for site-specific conjugation (THIOMAB™ technology) roswellpark.orgfiocruz.bracs.orgnih.govmdpi.comrsc.org. Binds to ~15,000 β-WTA-specific antibodies on protein-A-deficient S. aureus USA300 roswellpark.orgfiocruz.br. |
| AAC (DSTA4637A/S) | Antibody-Rifalogue conjugate | Site-specifically conjugated with a DAR of ~2 mabdesign.frnih.govnih.govnih.govnih.govmdpi.com. No direct antibacterial activity when bound to planktonic bacteria; activated upon intracellular release roswellpark.orgfiocruz.br. Superior to vancomycin (B549263) in mouse bacteremia models nih.govmdpi.com. Extends half-life of this compound in mice nih.gov. |
Mechanistic Insights into Rifalogue Action and Targeted Delivery
Molecular Mechanism of Action of Rifalogue (dmDNA31)
This compound exerts its antibacterial effect through the inhibition of bacterial RNA polymerase. creative-biolabs.commedchemexpress.commedchemexpress.comcymitquimica.comcreative-biolabs.comadooq.com This mechanism is similar to that of rifampicin (B610482), a well-established antibiotic. creative-biolabs.com
Inhibition of Bacterial RNA Polymerase
Rifalogue inhibits bacterial DNA-dependent RNA synthesis by binding to bacterial DNA-dependent RNA polymerase. creative-biolabs.comadooq.com Structural and biochemical data suggest that this compound binds to a pocket within the RNA polymerase β subunit, specifically within the DNA/RNA channel, but distinct from the active site. creative-biolabs.com This binding event physically blocks the elongation of RNA, thereby preventing the synthesis of bacterial proteins. creative-biolabs.com This "steric-occlusion" mechanism prevents the synthesis of more than 2 or 3 nucleotides in the RNA backbone, effectively blocking the elongation of the 5' end of the RNA transcript. creative-biolabs.com
Efficacy Against Non-Replicating and Persister Bacterial Cell Populations
A significant challenge in treating bacterial infections is the presence of non-replicating and persister cell populations, which are often tolerant to conventional antibiotics. frontiersin.orgmdpi.comnih.gov Rifalogue has demonstrated effective bactericidal activity against persisters and stationary-phase S. aureus. creative-biolabs.comfrontiersin.org Studies have shown that this compound can kill classically defined persister cells, which enter a dormant state to survive antibiotic treatment of growing cultures. roswellpark.orgfiocruz.br Furthermore, rifalogue, unlike rifampicin, has been shown to kill non-dividing MRSA isolates sequestered inside murine macrophages. frontiersin.orgroswellpark.orgfiocruz.br This efficacy against dormant and intracellular bacteria is attributed, in part, to its capacity to accumulate rapidly in mammalian cells. roswellpark.orgfiocruz.br
Targeted Delivery Mechanisms of Rifalogue-Antibody Conjugates
Antibody-antibiotic conjugates (AACs) utilize the specificity of antibodies to deliver potent antibiotic payloads, such as this compound, directly to bacterial cells or the site of infection. creative-biolabs.comacs.orgbiointron.comnih.govmdpi.com This targeted approach aims to improve antibiotic efficacy while minimizing off-target effects. acs.orgbiointron.com
Antibody-Mediated Bacterial Recognition and Binding (e.g., Wall Teichoic Acid Targeting)
AACs employing this compound as a payload are designed to target specific bacterial antigens. creative-biolabs.com A common target for S. aureus-targeting AACs is wall teichoic acid (WTA), a polyanionic surface glycopolymer found in the cell wall of Gram-positive bacteria. nih.govmdpi.comumcutrecht.nlacs.orggoogle.com S. aureus WTA exists in different forms, including α- and β-forms, based on the stereochemistry of an N-acetylglucosamine residue attached to the repeating phosphoribitol unit. nih.gov Antibodies that specifically recognize and bind to these WTA structures, such as the β-GlcNAc modification of WTA, are used in AACs to achieve targeted delivery to S. aureus. creative-biolabs.comacs.orgbiointron.comacs.orgmdpi.comnih.govtandfonline.commdpi.com The binding of the antibody component of the AAC to WTA on the bacterial surface is the initial step in the targeted delivery process. creative-biolabs.combiointron.comnih.gov
Cellular Internalization Pathways of Antibody-Bacterial Complexes
Following antibody-mediated recognition and binding to bacteria, the antibody-bacterial complexes are internalized by host cells. biointron.comnih.gov For S. aureus-targeting AACs, this internalization primarily occurs through phagocytosis by professional phagocytes, such as macrophages, or other host cells like epithelial cells. biointron.commdpi.comnih.govmdpi.com The Fc domain of the monoclonal antibody in the AAC can be recognized by Fc receptors (FcRn) on the surface of these host cells, facilitating the uptake of the opsonized bacteria. biointron.comresearchgate.netulisboa.pt This process leads to the formation of intracellular vesicles, such as phagosomes. mdpi.commdpi.comnih.gov
Intracellular Release and Activation of Rifalogue Payload
Once the antibody-bacterial complex is internalized within host cells, the phagosome typically fuses with a lysosome, forming a phagolysosome. biointron.comnih.govmdpi.comnih.govtandfonline.commdpi.com The acidic environment and the presence of lysosomal proteases, such as cathepsin B, within the phagolysosome are crucial for the release and activation of the this compound payload. creative-biolabs.comroswellpark.orgfiocruz.brbiointron.comnih.govmdpi.comnih.govtandfonline.commdpi.com The this compound is linked to the antibody through a cleavable linker, often a valine-citrulline (VC) linker. creative-biolabs.comcreative-biolabs.comacs.orgnih.govmdpi.comnih.govtandfonline.commdpi.com Lysosomal proteases cleave this linker, releasing the active, unconjugated this compound within the intracellular compartment. creative-biolabs.comroswellpark.orgfiocruz.brbiointron.comnih.govmdpi.comnih.govtandfonline.commdpi.com This intracellular release of the potent antibiotic allows it to effectively kill the internalized bacteria, including those residing within host cells. biointron.comnih.govmdpi.comnih.govtandfonline.commdpi.com Studies have confirmed the cleavage of the linker and the release of free rifalogue inside macrophages after the uptake of S. aureus opsonized with AACs. roswellpark.orgfiocruz.br
Lysosomal Protease-Mediated Cleavage (e.g., Cathepsins)
In the context of AACs, rifalogue is typically conjugated to an antibody via a cleavable linker. This linker is specifically designed to be stable in systemic circulation but susceptible to cleavage by intracellular proteases. mdpi.comnih.gov Lysosomal proteases, particularly cathepsins, play a crucial role in the release of rifalogue from the AAC once the conjugate is internalized by the target cell. researchgate.netresearchgate.netroswellpark.orgnih.govfiocruz.brlshtm.ac.uk
For instance, in an AAC designed to target S. aureus, the rifalogue payload is linked to an anti-S. aureus antibody via a cathepsin-cleavable valine-citrulline (Val-Cit) linker. researchgate.netresearchgate.netroswellpark.org Upon internalization of the AAC-bound bacteria into host cells, such as macrophages, the conjugate is delivered to the phagolysosome. researchgate.netroswellpark.orgnih.gov The acidic environment and the presence of lysosomal proteases, including cathepsin B and cathepsin D, within the phagolysosome facilitate the cleavage of the Val-Cit linker. researchgate.netroswellpark.orgnih.govnih.gov This proteolytic cleavage releases the active rifalogue payload inside the cellular compartment where the bacteria reside. roswellpark.orgfiocruz.br
Studies using fluorescence resonance energy transfer (FRET)-based probes and mass spectrometry have confirmed that the linker is cleaved within minutes of AAC uptake by macrophages, leading to the release of free rifalogue. roswellpark.orgfiocruz.br Replacement of the natural L-citrulline with D-citrulline in the linker renders it uncleavable by cathepsins, preventing the release of active rifalogue. roswellpark.orgfiocruz.br While cathepsin B is a primary enzyme involved in the cleavage of Val-Cit linkers, other cathepsins like cathepsin S, L, and F may also contribute to the cleavage mechanism. nih.gov
Role of the Intracellular Microenvironment in Payload Activation
The intracellular microenvironment of the target cell significantly influences the activation and efficacy of the rifalogue payload. Following the lysosomal protease-mediated cleavage of the linker, the released rifalogue exerts its antibacterial activity. researchgate.netroswellpark.org The ability of rifalogue to kill intracellular bacteria is a key advantage of this targeted delivery approach. roswellpark.orgnih.gov
The localization of the AAC to the phagolysosome, a compartment characterized by its low pH and high concentration of proteases, is critical for efficient payload release. researchgate.netnih.gov The properties of rifalogue, including its balance of lipophilicity and basicity, are suggested to contribute to its preferential localization within lysosomes after release. roswellpark.org This localized release ensures that a sufficient concentration of the active antibiotic is delivered directly to the site of infection within the host cell, where standard antibiotics may not effectively penetrate. roswellpark.orgresearchgate.net
Structure Activity Relationships Sar of Rifalogue and Its Analogs
Impact of Structural Modifications on Antimicrobial Activity
Structure-Activity Relationship (SAR) studies on rifamycins (B7979662) have revealed that modifications at various positions of the core structure can significantly impact their antimicrobial potency and spectrum. The rifamycin (B1679328) scaffold includes key positions such as C3, C4, and C25, where substitutions have been explored to optimize activity.
Modifications at the C3 position of rifamycin SV have been a significant area of research, leading to the development of clinically important drugs like rifampicin (B610482) nih.gov. Electronegative groups at C3 have been shown to enhance activity, while electron-donating groups can reduce activity against RNAP nih.gov. Replacing the typical hydrazone unit of rifampicin with more stable linkages, such as amino-alkyl linkers, has been investigated to potentially resist enzymatic inactivation by some resistant bacterial strains ucl.ac.uk.
Alterations at the C4 position, particularly the introduction of amide and hydrazide analogues of Rif B, have shown enhanced in vitro and in vivo activity nih.gov. However, rifamycins with free carboxyl groups at C3 or C4 have demonstrated reduced ability to penetrate the bacterial cell wall, leading to decreased activity nih.gov.
The C25 position of the rifamycin structure has also been a target for modification. Studies on new rifamycin analogs, particularly those with C25-substituted carbamate (B1207046) series like UMN-120 and UMN-121, have shown significantly improved potency against Mycobacterium abscessus compared to rifabutin (B1679326) news-medical.net. These modifications were strategically designed to overcome intrinsic resistance mechanisms, such as ADP-ribosylation news-medical.net. Modification of the C25 position of rifamycin S by cross-linking has also led to improved antimicrobial activity against rapidly growing mycobacteria, including clinical M. abscessus isolates nih.gov.
Rifalogue itself, as a lipophilic derivative of rifampicin, demonstrates potent bactericidal activity. While its minimum inhibitory concentration (MIC) against planktonic Staphylococcus aureus is reported to be identical to rifampicin (4 × 10⁻⁹ M), Rifalogue exhibits a significantly greater ability to kill non-dividing and intracellular bacteria roswellpark.org. This suggests that while the core activity against RNAP might be similar to rifampicin, structural modifications in Rifalogue enhance its effectiveness in specific bacterial states or locations.
The presence of a stable naphthoquinone core versus a more readily oxidizable naphthohydroquinone core also influences activity, particularly against M. abscessus. Rifamycins with a naphthoquinone core, such as rifabutin and Rifalazil (B610480) (Rifalogue), show higher intrabacterial concentrations and improved activity compared to those with a naphthohydroquinone core like rifampicin asm.org.
Correlation between Chemical Structure and Intracellular Accumulation in Bacterial Models
The ability of an antibiotic to accumulate within bacterial cells is a critical factor for its efficacy, especially against intracellular pathogens. The chemical structure of rifamycin analogs plays a significant role in their intracellular accumulation.
Rifalogue, specifically described as a lipophilic derivative of rifampicin, has demonstrated significantly higher intracellular accumulation compared to rifampicin rsc.org. Research indicates that the intracellular accumulation of Rifalogue is over 100-fold higher than that of rifampicin rsc.org. This enhanced accumulation is attributed, at least in part, to its increased lipophilicity, which facilitates diffusion across bacterial and host cell membranes rsc.org. Increasing the hydrophobicity of antibiotics has been generally proven to be an effective strategy to optimize their intracellular accumulation by enhancing membrane permeability rsc.org.
Studies comparing the intracellular accumulation of different rifamycins in M. abscessus have shown that compounds with a naphthoquinone core, like rifabutin and Rifalazil, achieve higher intracellular levels than those with a naphthohydroquinone core, such as rifampicin asm.org. This suggests that the structural feature of the naphthoquinone core contributes to better intracellular penetration or retention in this organism asm.org.
Furthermore, the mechanism of entry into bacterial cells can vary depending on the compound's structure and the bacterial species. For instance, studies on rifabutin analogs against Acinetobacter baumannii have shown that cellular activity correlates with intracellular compound accumulation, and the siderophore receptor FhuE can be involved in active compound translocation at low concentrations nih.gov. While specific details on Rifalogue's uptake mechanisms beyond passive diffusion due to lipophilicity are less detailed in the provided sources, its significantly higher intracellular concentration compared to rifampicin highlights a clear correlation between its modified structure and improved intracellular accumulation.
Here is a comparison of the intracellular accumulation of Rifalogue and Rifampicin:
| Compound | Intracellular Accumulation Relative to Rifampicin | Reference |
| Rifalogue | >100-fold higher | rsc.org |
| Rifampicin | 1x (Baseline) | rsc.org |
Design Principles for Enhanced Efficacy and Addressing Resistance Challenges
The design of Rifalogue and other novel rifamycin analogs incorporates principles aimed at enhancing efficacy and overcoming bacterial resistance mechanisms. Key strategies include structural modifications to improve intrinsic activity, enhance intracellular delivery, and evade resistance pathways.
One significant design principle is the modification of the rifamycin structure to maintain or improve binding to the bacterial RNAP, the primary target, while simultaneously addressing common resistance mutations. Resistance to rifamycins often arises from mutations in the rpoB gene, which encodes the β subunit of RNAP pnas.orgasm.org. Rifalazil (Rifalogue) is noted for having good activity against rifampicin-resistant mutants of Chlamydia spp., suggesting its structure may interact differently with some mutated RNAP targets compared to rifampicin asm.org.
Another crucial design principle, exemplified by Rifalogue's application in Antibody-Antibiotic Conjugates (AACs), is targeted intracellular delivery. By conjugating Rifalogue to an antibody that recognizes bacterial surface components, the antibiotic can be specifically delivered to bacteria, particularly those residing within host cells roswellpark.orgresearchgate.netnih.govmdpi.comresearchgate.netlshtm.ac.uk. Once the AAC is internalized into the host cell's phagolysosome, a cleavable linker releases the active Rifalogue in a high local concentration, enabling it to kill intracellular bacteria that might otherwise be shielded from conventional antibiotics roswellpark.orgresearchgate.netnih.govmdpi.comresearchgate.netlshtm.ac.uk. This strategy addresses the challenge of poor host cell penetration by some antibiotics and targets intracellular bacterial reservoirs that contribute to persistent infections and treatment failures researchgate.netmdpi.com.
Structural modifications aimed at overcoming enzymatic inactivation are also critical. For example, some bacteria produce ADP-ribosyltransferase (Arr) enzymes that inactivate rifamycins through ADP-ribosylation pnas.orgnih.gov. Modifications at the C23 and C25 positions of rifamycins have been explored to block this ADP-ribosylation news-medical.netasm.org. Rifamycin analogs with a stable naphthoquinone core and modifications that block ADP-ribosylation at C23 have shown improved potency against M. abscessus, which possesses such resistance mechanisms asm.org.
Furthermore, enhancing the lipophilicity of rifamycin analogs, as seen with Rifalogue, is a design principle to improve intracellular accumulation, which is essential for targeting pathogens residing within host cells rsc.org.
Modifying the core structure to maintain activity against RNAP, including some resistant variants.
Employing strategies like AACs for targeted intracellular delivery.
Introducing modifications to evade enzymatic inactivation mechanisms like ADP-ribosylation.
Adjusting lipophilicity to optimize intracellular accumulation.
These principles guide the development of new rifamycin-based therapeutics with improved profiles against challenging bacterial infections, including those caused by resistant and intracellular pathogens.
Preclinical Pharmacological and Efficacy Studies of Rifalogue Aacs
In Vitro Efficacy Assessments
In vitro studies have evaluated the direct antimicrobial activity of Rifalogue-AACs and their ability to address specific challenges posed by bacterial infections, such as intracellular reservoirs and biofilms. rsc.orgbiointron.comnih.govnih.govmdpi.comnih.govmdpi.com
Antimicrobial Activity against Pathogenic Strains (e.g., Staphylococcus aureus, MRSA)
Rifalogue, as the active component of the AAC, has demonstrated potent activity against Staphylococcus aureus, including MRSA strains. rsc.orgnih.govfiocruz.brroswellpark.org While the intact AAC typically shows no direct antibacterial activity against planktonic (free-floating) bacteria, the release of active Rifalogue upon cleavage of the linker within host cells is crucial for its effect. rsc.orgfiocruz.brroswellpark.org Rifalogue itself has been shown to kill both viable, replicating, and non-replicating bacteria, including classically defined persister cells that can survive conventional antibiotic treatment. fiocruz.brroswellpark.orgnih.gov
Evaluation against Intracellular Bacterial Reservoirs
A key focus of Rifalogue-AAC development is the targeting of intracellular bacteria, which can evade many conventional antibiotics and contribute to persistent or relapsing infections. rsc.orgresearchgate.netacs.orgnih.gov Studies have shown that Rifalogue-AACs are effective at eradicating intracellular S. aureus infections. fiocruz.brroswellpark.org When AAC-opsonized bacteria are internalized by host cells, such as macrophages, endothelial cells, and epithelial cell lines, intracellular proteases cleave the linker, releasing active Rifalogue. researchgate.netnih.govfiocruz.brroswellpark.org This localized release leads to high intracellular antibiotic concentrations capable of eliminating the bacteria sequestered within these cells. rsc.orgresearchgate.netnih.govfiocruz.brroswellpark.org Rifalogue's ability to accumulate rapidly in mammalian cells contributes to its efficacy against non-dividing MRSA within murine macrophages. fiocruz.brroswellpark.org Mass spectrometry analysis has confirmed the release of free Rifalogue inside macrophages after the uptake of MRSA opsonized with active AACs. fiocruz.brroswellpark.org
Inhibition of Biofilm-Associated Bacteria
While the primary mechanism of Rifalogue-AACs focuses on intracellular killing, the ability of the released Rifalogue to impact biofilm-associated bacteria is also relevant, as biofilms contribute to antibiotic tolerance and persistent infections. nih.govmdpi.com Although specific data on Rifalogue-AACs and biofilm inhibition was not extensively detailed in the provided snippets, Rifalogue is a derivative of rifampicin (B610482), an antibiotic known for its ability to penetrate and exhibit activity against bacteria within biofilms, particularly staphylococcal biofilms. frontiersin.org Studies on other compounds have shown that targeting elements regulating quorum sensing and biofilm formation can be a promising approach to combat antibiotic-resistant biofilm-related bacterial infections. mdpi.com Further research would be needed to fully characterize the impact of Rifalogue-AACs on biofilm-associated bacteria.
In Vivo Experimental Models
In vivo studies, primarily utilizing murine models, have been instrumental in evaluating the efficacy of Rifalogue-AACs in the context of systemic bacterial infections. biointron.comacs.orgnih.govnih.govmdpi.comnih.govmdpi.comresearchgate.netmabdesign.frfrontiersin.orgresearchgate.netlshtm.ac.uknih.govnih.govncrst.na
Murine Models of Bacterial Infection
Rifalogue-AACs have been tested in murine models of bacterial infection, particularly those involving S. aureus bacteremia. biointron.comnih.govnih.govmdpi.commdpi.comresearchgate.netmabdesign.frfrontiersin.orglshtm.ac.uknih.govncrst.na These models are used to assess the ability of the AAC to effectively target and clear bacteria within a living system. researchgate.net Studies have shown good efficacy of Rifalogue-AACs in rescuing mice intravenously infected with S. aureus. rsc.org In a murine model of bacteremia, AACs were reported to be efficacious at a daily dose of 50 mg/kg. nih.gov Comparisons with conventional treatments, such as vancomycin (B549263), have been made in these models. acs.orgnih.govnih.gov
Assessment of Bacterial Load Reduction in Organs in Preclinical Models
A critical measure of efficacy in in vivo models is the reduction of bacterial load in infected organs. nih.govnih.gov Rifalogue-AACs have demonstrated the ability to effectively reduce pathogen loads in preclinical models. rsc.orgnih.gov Specifically, DSTA4637A, a liquid form of a Rifalogue-AAC (DSTA4637S), showed substantial S. aureus load reduction in the kidney, heart, and bones of infected mice. researchgate.net Treatment with the AAC was found to be more effective than treatment with an equivalent dose or repeated dosing of unconjugated Rifalogue in reducing bacterial burden, highlighting the importance of the conjugate delivery system for efficacy in vivo. fiocruz.brroswellpark.org The release of the antibiotic from the AAC was shown to be essential for its in vivo efficacy, as an AAC generated with a non-cleavable linker was not efficacious. fiocruz.brroswellpark.org
Mechanistic Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Preclinical Systems
Mechanistic pharmacokinetic/pharmacodynamic (PK/PD) modeling has been employed to characterize the behavior of Rifalogue-based antibody-antibiotic conjugates (AACs), such as DSTA4637A, in preclinical systems. DSTA4637A is a THIOMAB™ antibody-antibiotic conjugate designed to target Staphylococcus aureus. nih.govtandfonline.com It comprises a monoclonal anti-S. aureus antibody conjugated to dmDNA31, a rifalogue antibiotic molecule, via a cathepsin-cleavable valine-citrulline linker. tandfonline.comresearchgate.netfrontiersin.orgresearchgate.net
A minimal physiologically-based pharmacokinetic (mPBPK) model was developed to characterize the PK properties of DSTA4637A in mice. nih.govtandfonline.comnih.gov The primary goal of this modeling was to understand the disposition of the conjugate and its components in preclinical species and to facilitate translation to human pharmacokinetics. nih.govtandfonline.comnih.gov The model incorporated selected organs, such as the heart, liver, and kidney, connected anatomically with plasma and lymph flows. nih.govtandfonline.comnih.gov Mouse plasma and tissue concentrations of the different analytes were simultaneously fitted to estimate PK parameters. nih.govtandfonline.comnih.gov
The final mPBPK model successfully captured the PK profiles of the three key analytes of DSTA4637A in both mouse plasma and the investigated organs. nih.govtandfonline.comnih.gov This modeling approach provides valuable tools for understanding and translating the disposition of DSTA4637A from preclinical species to humans. nih.govtandfonline.comnih.gov
Modeling of Conjugate Disposition and Payload Release in Experimental Systems
Modeling efforts for Rifalogue-AACs have focused on the disposition of the conjugate and the release of its active payload, this compound, within experimental systems. The AAC DSTA4637A was designed such that the large size of the conjugate prevents it from diffusing directly into mammalian cells. frontiersin.orgnih.gov Instead, the antibody component directs binding to S. aureus, enabling the uptake of the opsonized bacteria, along with the bound conjugate, into host phagocytic cells, such as neutrophils and macrophages. researchgate.netfrontiersin.orgnih.govresearchgate.nettandfonline.comroswellpark.org
Within the phagolysosomes of these host cells, the cathepsin-cleavable valine-citrulline linker connecting the antibody and the rifalogue payload (this compound) is enzymatically cleaved. researchgate.netfrontiersin.orgresearchgate.netnih.govresearchgate.nettandfonline.comroswellpark.org This cleavage mechanism is critical for the release of the active this compound payload intracellularly, where it can then eliminate the internalized bacteria. researchgate.netfrontiersin.orgnih.govresearchgate.nettandfonline.comroswellpark.org
Pharmacokinetic modeling of DSTA4637A in mice characterized the disposition of three distinct analytes: the total antibody (TAb), the antibody-conjugated this compound (ac-dmDNA31), and the unconjugated, active this compound (uc-dmDNA31). nih.govtandfonline.comnih.gov An integrated semi-mechanistic PK model for TAb and ac-dmDNA31 was developed and successfully described the complex pharmacokinetics of DSTA4637A in preclinical models, including mice, rats, and monkeys. researchgate.netresearchgate.net Unconjugated this compound plasma concentrations were observed to be low in preclinical studies, regardless of the administered dose. researchgate.net
The controlled, intracellular release of the this compound payload mediated by the cleavable linker and lysosomal enzymes is a key feature contributing to the targeted delivery and efficacy against intracellular pathogens. researchgate.netfrontiersin.orgnih.govresearchgate.nettandfonline.comroswellpark.org Studies confirmed the release of free rifalogue inside macrophages after uptake of S. aureus opsonized with active AACs, a process dependent on the cleavability of the linker. roswellpark.org
Insights into Distribution within Biological Compartments in Preclinical Models
Preclinical pharmacokinetic studies utilizing modeling approaches have provided insights into the distribution of Rifalogue-AACs and their released payload within various biological compartments. The mPBPK model developed for DSTA4637A in mice successfully characterized the distribution of the total antibody, antibody-conjugated this compound, and unconjugated this compound in plasma and selected organs, including the heart, liver, and kidney. nih.govtandfonline.comnih.gov
The PK disposition profile of DSTA4637A in animal studies demonstrated typical characteristics of monoclonal antibody-based therapeutics, such as short distribution, slow clearance, and a long half-life for the total antibody component. frontiersin.org The AAC design also resulted in an extended half-life for the rifalogue payload compared to the free antibiotic. researchgate.net
Modeling and preclinical data suggested that organs rich in phagocytic cells, such as the liver and spleen, may accumulate higher concentrations of the this compound payload. frontiersin.org This is consistent with the proposed mechanism of action, where the AAC targets S. aureus, and the opsonized bacteria are internalized by phagocytes in these tissues, leading to intracellular payload release. researchgate.netfrontiersin.orgnih.govresearchgate.nettandfonline.comroswellpark.org The ability of the mPBPK model to capture PK profiles in these investigated organs is crucial for understanding the targeted delivery and distribution of the active payload to sites of infection. nih.govtandfonline.comnih.gov
The preclinical PK modeling and distribution studies in various animal models (mice, rats, cynomolgus monkeys) have been instrumental in understanding the behavior of DSTA4637A and informing its potential translation to human pharmacokinetics. nih.govtandfonline.comfrontiersin.orgnih.govresearchgate.net
| Analyte | Modeled in mPBPK? | Biological Compartments Studied (Preclinical Mouse Model) | Key Finding in Compartments |
| Total Antibody (TAb) | Yes | Plasma, Heart, Liver, Kidney | PK profiles successfully captured. nih.govtandfonline.comnih.gov |
| Antibody-Conjugated this compound | Yes | Plasma, Heart, Liver, Kidney | PK profiles successfully captured. nih.govtandfonline.comnih.gov |
| Unconjugated this compound | Yes | Plasma, Heart, Liver, Kidney | PK profiles successfully captured; low plasma concentrations. nih.govtandfonline.comnih.govresearchgate.net |
| This compound (Payload) | N/A (Released) | Liver, Spleen (Potential Accumulation) | Indicated potential for high concentration in phagocyte-rich organs. frontiersin.org |
Future Directions and Research Perspectives for Rifalogue and Aac Technology
Exploration of Novel Antibody Targets and Pathogen Specificities
A critical area of future research involves identifying and exploring novel antibody targets on a wider range of bacterial pathogens. While current AACs, such as those incorporating rifalogue, have shown promise against specific targets like S. aureus wall teichoic acid (WTA), expanding the repertoire of targeted bacteria is essential to address the growing threat of antimicrobial resistance (AMR) across diverse species. Research is progressing rapidly in developing therapeutic antibodies against bacterial pathogens, with examples like Bezlotoxumab for C. difficile highlighting the potential for effective targeted treatments. creative-biogene.com Leveraging antibodies' high specificity to selectively target bacteria is a core principle of AACs. creative-biogene.com Future efforts will likely focus on identifying conserved bacterial epitopes that can serve as effective targets for antibody conjugation, potentially enabling broad-spectrum AACs or those targeting specific difficult-to-treat pathogens like Gram-negative bacteria. creative-biogene.comoup.com The use of advanced antibody engineering techniques, including multi-target antibody engineering and high-affinity peptide screening, is expected to play a significant role in designing precision-targeted carriers. creative-biogene.com
Integration of Rifalogue with Other Antimicrobial Strategies (e.g., Combination Therapies, Nanodelivery Systems)
Integrating AAC technology, including rifalogue-based conjugates, with other antimicrobial strategies holds significant potential for overcoming resistance and enhancing therapeutic outcomes. Combination therapies, which involve using two or more different antibacterial approaches, can improve treatment efficacy and reduce the development of drug resistance. aimspress.com Future directions include exploring combination therapies that pair antibiotics with biologics and nonantibiotic adjuvants. researchgate.net Nanodelivery systems represent another promising area for integration. Encapsulating antibiotics within nanocarriers can enhance targeted delivery, improve efficacy, and reduce toxicity compared to conventional therapy. frontiersin.org Nanoparticles can be functionalized with ligands to target specific pathogens, and stimuli-responsive nanosystems can be designed to release drugs in response to the bacterial microenvironment. frontiersin.org While AACs themselves can be viewed as a form of targeted delivery, combining them with or incorporating them into advanced nanodelivery platforms could further refine targeting and intracellular penetration, particularly for difficult-to-treat infections like those involving biofilms or intracellular reservoirs. nih.govcreative-biogene.comnih.gov Research into novel treatment strategies to reach the intracellular reservoir of pathogens like S. aureus includes antibody-conjugated antibiotics and nanoparticle/liposome delivery systems. researchgate.net
Q & A
How to formulate a research question on Rifalogue’s mechanism of action?
A well-defined research question should align with the PICOT framework (Population/Problem, Intervention, Comparison, Outcome, Time) and meet FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . For example:
- “How does Rifalogue (intervention) modulate [specific pathway] (outcome) in [cell type/organism] (population) compared to [existing compound] (comparison) under [conditions] (time)?”
Avoid vague terms; use measurable variables (e.g., IC₅₀, binding affinity). Test the question’s clarity via peer review or pilot studies .
Q. What are best practices for designing experiments to study Rifalogue’s pharmacokinetics?
- Variables : Define independent (dose, administration route) and dependent variables (plasma concentration, half-life) .
- Controls : Include positive/negative controls and account for batch variability .
- Replication : Use ≥3 biological replicates to ensure statistical power .
| Experimental Design Table |
|---|
| Variable Type |
| Independent |
| Dependent |
| Confounding |
Q. How to conduct a systematic literature review on Rifalogue?
- Scoping : Use databases (PubMed, SciFinder) with keywords: “Rifalogue,” “[target pathway],” “structure-activity relationship” .
- Inclusion Criteria : Peer-reviewed studies, in vitro/in vivo data (exclude computational-only studies).
- Data Extraction : Tabulate findings (e.g., efficacy, toxicity) and assess bias via ROBIS (Risk of Bias in Systematic Reviews) .
Q. How to ensure data reliability in Rifalogue studies?
- Calibration : Validate instruments (e.g., HPLC, mass spectrometry) with reference standards .
- Protocol Adherence : Follow GLP (Good Laboratory Practice) for reproducibility .
- Data Validation : Use orthogonal assays (e.g., SPR and ITC for binding affinity) .
Advanced Research Questions
Q. How to resolve contradictions in Rifalogue’s efficacy data across studies?
Q. What computational methods are optimal for modeling Rifalogue’s target interactions?
- Molecular Dynamics (MD) : Simulate binding stability (≥100 ns trajectories) .
- Docking Studies : Compare Rifalogue’s pose vs. known ligands using AutoDock Vina .
- Validation : Cross-check with experimental data (e.g., crystallography) .
| Computational Methods Comparison |
|---|
| Method |
| MD Simulations |
| QSAR |
Q. How to optimize Rifalogue’s synthetic pathway using Design of Experiments (DoE)?
Q. How to integrate multi-omics data to characterize Rifalogue’s systemic effects?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
